(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride
CAS No.: 56324-45-9
Cat. No.: VC20134764
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56324-45-9 |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | (2R)-2-[(2-methylphenoxy)methyl]morpholine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m1./s1 |
| Standard InChI Key | DEDHOFINIRFIRX-RFVHGSKJSA-N |
| Isomeric SMILES | CC1=CC=CC=C1OC[C@H]2CNCCO2.Cl |
| Canonical SMILES | CC1=CC=CC=C1OCC2CNCCO2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a morpholine ring () linked to an o-tolyloxy group () via a methylene bridge. The stereochemistry at the C2 position of the morpholine ring is designated as (R), which influences its biological interactions . Key structural features include:
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Morpholine core: Provides rigidity and hydrogen-bonding potential.
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o-Tolyloxy group: Introduces lipophilicity, enhancing membrane permeability.
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Hydrochloride salt: Improves aqueous solubility for drug formulation .
Spectroscopic Characterization
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.73 g/mol | |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) | |
| Melting Point | Not reported (hydroscopic salt) | |
| LogP (Partition Coefficient) | ~1.2 (estimated) |
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves alkylation of morpholine with o-tolyloxy methylating agents, followed by hydrochloride salt formation :
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Alkylation:
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Salt Formation:
Yield Optimization:
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Purity: ≥95% achieved via recrystallization from ethanol/water .
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Chiral Resolution: Chiral HPLC separates enantiomers, with >99% enantiomeric excess reported .
Alternative Methodologies
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Reductive Amination: Employed in related morpholine derivatives, using NaBH or catalytic hydrogenation .
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Flow Chemistry: Enhances scalability for industrial production (e.g., continuous epoxide ring-opening) .
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Structural analogs inhibit neurotransmitter transporters .
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HDAC Inhibitors: Morpholine derivatives exhibit histone deacetylase modulation, relevant in oncology .
Comparative Analysis with Related Compounds
Recent Research Developments
Synthetic Innovations
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Catalytic Asymmetric Synthesis: Chiral ligands (e.g., BINOL) enable enantioselective alkylation, improving (R)-isomer yield .
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Green Chemistry Approaches: Solvent-free mechanochemical synthesis reduces waste .
Pharmacological Studies
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